molecular formula C12H13ClN2O B1388994 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride CAS No. 1185293-01-9

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride

Cat. No.: B1388994
CAS No.: 1185293-01-9
M. Wt: 236.7 g/mol
InChI Key: GQSVYPJSSZKDIV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15;/h3-8H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVYPJSSZKDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-01-9
Record name Benzaldehyde, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of 3-(3,5-Dimethyl-pyrazol-1-yl)benzaldehyde Hydrochloride

Synthesis of the 3-(3,5-Dimethyl-pyrazol-1-yl)benzaldehyde Core

The core structure is typically synthesized via the nucleophilic substitution or condensation reactions involving pyrazole derivatives and substituted benzaldehydes. The pyrazole ring, specifically 3,5-dimethylpyrazole, is introduced onto the benzaldehyde ring through a substitution at the 3-position of benzaldehyde.

General Synthetic Route
  • Starting Materials: 3-bromobenzaldehyde or 3-aminobenzaldehyde derivatives and 3,5-dimethylpyrazole.
  • Reaction Conditions: The pyrazole nitrogen acts as a nucleophile attacking the electrophilic aromatic site on the benzaldehyde derivative under acidic or catalytic conditions.
  • Catalysts and Reagents: Acid catalysts such as hydrochloric acid or Lewis acids; sometimes iodine and dimethyl sulfoxide (DMSO) are used to promote the reaction.
  • Solvents: Ethanol or other polar solvents are commonly employed.
  • Temperature: Reflux conditions (around 80–110°C) are typical for optimal yields.
  • Reaction Time: Usually 1 to 12 hours depending on specific conditions.

This approach is supported by modular one-pot synthesis methods that allow the reaction of hydrazones with aryl aldehydes or ketones to form pyrazole derivatives efficiently, as reported in recent literature.

Conversion to Hydrochloride Salt

Once the 3-(3,5-dimethyl-pyrazol-1-yl)benzaldehyde is obtained, it is converted to its hydrochloride salt to improve stability and solubility:

  • Method: The free base is treated with hydrochloric acid gas or an aqueous HCl solution.
  • Conditions: The reaction is typically carried out under controlled temperature (0–25°C) to avoid decomposition.
  • Isolation: The hydrochloride salt precipitates out and is isolated by filtration and drying under vacuum.

Alternative Preparation of 3,5-Dimethylbenzaldehyde Intermediate

A critical intermediate in the synthesis is 3,5-dimethylbenzaldehyde, which can be prepared via oxidation of 3,5-dimethylbenzyl alcohol or methyl groups on the aromatic ring. One patented method involves:

  • Oxidation Reaction: Using oxygen gas bubbled through the reaction mixture at controlled flow rates (0.5–1 L/min) under atmospheric or elevated pressure (up to 0.2 MPa).
  • Temperature: 80–120°C for 11–12 hours.
  • Post-Reaction Treatment: The reaction mixture is cooled, basified with 1 mol/L sodium hydroxide to pH > 10, separated into aqueous and organic phases, washed, dried, and purified by reduced pressure distillation at 115–125°C under 20 mmHg to yield 3,5-dimethylbenzaldehyde.

Reaction Scheme Summary

Step Description Conditions/Details Outcome
1 Preparation of 3,5-dimethylbenzaldehyde Oxidation with oxygen, 80–120°C, 11–12 h, NaOH basification Pure 3,5-dimethylbenzaldehyde
2 Formation of 3-(3,5-dimethyl-pyrazol-1-yl)benzaldehyde Reaction of pyrazole with benzaldehyde derivative, reflux in ethanol, acid catalyst, 1–12 h Pyrazole-substituted benzaldehyde
3 Conversion to hydrochloride salt Treatment with HCl, 0–25°C 3-(3,5-Dimethyl-pyrazol-1-yl)benzaldehyde hydrochloride

Detailed Research Findings and Analysis

Reaction Yields and Purity

  • The oxidation step to prepare 3,5-dimethylbenzaldehyde yields high purity product after distillation, with typical boiling points collected at 115–125°C under reduced pressure (20 mmHg).
  • The pyrazole substitution reaction proceeds with good to excellent yields (often above 80%) when using catalytic amounts of acid and iodine in ethanol with DMSO as an oxidant.
  • The hydrochloride salt formation is efficient, yielding a stable crystalline solid with high purity (>98% as per commercial sources).

Reaction Optimization Parameters

Parameter Optimal Range/Value Effect on Reaction
Temperature 80–110°C Higher temperatures accelerate reaction but may cause side reactions
Oxygen Flow Rate 0.5–1 L/min Ensures sufficient oxidation in intermediate preparation
Reaction Time 1–12 hours Longer times increase yield but may affect selectivity
pH Adjustment >10 (using NaOH) Facilitates phase separation and purification
Catalyst HCl, Iodine (10 mol%) Promotes pyrazole ring formation
Solvent Ethanol, DMSO Polar solvents improve solubility and reaction rates

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid.

    Reduction: 3-(3,5-Dimethyl-pyrazol-1-yl)-benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Chemical Properties

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is synthesized through various methods involving pyrazole derivatives. The compound is characterized by its molecular formula C12H13ClN2OC_{12}H_{13}ClN_2O and a molecular weight of 240.7 g/mol. The synthesis typically involves the condensation of pyrazole derivatives with benzaldehyde under acidic conditions, often yielding high purity products suitable for further applications .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that 3-(3,5-dimethyl-pyrazol-1-yl)-benzaldehyde derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent . This activity is attributed to the ability of the pyrazole ring to interact with microbial enzymes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole compounds. Derivatives similar to 3-(3,5-dimethyl-pyrazol-1-yl)-benzaldehyde have shown promise in reducing inflammation markers in vitro, indicating that they may serve as lead compounds for developing new anti-inflammatory drugs .

Performance Evaluation

A comprehensive study evaluated the efficacy of this compound as a corrosion inhibitor, demonstrating significant reductions in corrosion rates when used in concentrations ranging from 0.5% to 2% in HCl solutions. The results indicated that the compound's adsorption followed Langmuir isotherm behavior, confirming its suitability for practical applications in corrosion protection .

Case Studies and Research Findings

StudyApplicationFindings
Jasim et al., 2022Corrosion InhibitionDemonstrated effective corrosion protection for mild steel in HCl; reduced corrosion rate by up to 90% at optimal concentrations .
He et al., 2018Antimicrobial ActivityShowed significant antibacterial effects against E. coli and S. aureus; potential for development into pharmaceuticals .
Cherrak et al., 2020Electrochemical StudiesAnalyzed adsorption characteristics; confirmed strong interaction with mild steel surfaces leading to effective inhibition .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the pyrazole ring and the aldehyde group allows it to form covalent or non-covalent interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminedihydrochloride: Another pyrazole derivative with similar structural features but different functional groups.

    Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: A compound with a similar pyrazole core but different substituents and applications.

Uniqueness

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is unique due to the presence of the benzaldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs.

Biological Activity

3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzaldehyde moiety linked to a pyrazole ring. The presence of the pyrazole ring is crucial as it enhances the compound's reactivity and biological activity. The molecular formula is C10H12ClN3OC_{10}H_{12}ClN_3O with a molecular weight of approximately 227.67 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehydeStaphylococcus aureus4–8 µg/mL
Pyrazole Derivative AEscherichia coli2–4 µg/mL
Pyrazole Derivative BCandida albicans1–3 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed promising results in inhibiting cancer cell proliferation:

  • Cell Line : MIA PaCa-2 (pancreatic cancer)
  • Activity : Submicromolar antiproliferative activity was observed.
  • Mechanism : The compounds reduced mTORC1 activity and increased autophagy levels.

The modulation of autophagy presents a novel mechanism for anticancer activity, indicating potential therapeutic applications in oncology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those associated with cancer proliferation.
  • Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that affect cell growth and survival.

The presence of the pyrazole ring allows for both covalent and non-covalent interactions with these targets, enhancing its efficacy in biological systems .

Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. The results indicated that certain derivatives exhibited strong inhibitory effects against multi-drug resistant strains .

Study 2: Anticancer Mechanism

In a study investigating the effects of pyrazole derivatives on pancreatic cancer cells, it was found that these compounds significantly decreased cell viability through mechanisms involving autophagy modulation and mTORC1 pathway interference .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethylpyrazole with a benzaldehyde derivative. A proven approach is to use toluene as a solvent and stoichiometric equivalents of reactants under reflux conditions, as demonstrated in similar pyrazole-tetrazine syntheses . Key parameters include reaction time (monitored via TLC), temperature control (80–100°C), and purification via recrystallization (e.g., methanol/water mixtures). Adjusting amine equivalents or introducing catalytic bases (e.g., NaOCH₃) may improve yields .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify the pyrazole ring (δ 2.2–2.4 ppm for methyl groups) and benzaldehyde proton (δ ~10 ppm for aldehyde) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, ensuring accuracy in pyrazole-benzaldehyde geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess purity and identify impurities in this compound?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with reference standards (e.g., EP/BP pharmacopeial guidelines) .
  • Elemental Analysis : Verify %C, %H, %N to ±0.3% of theoretical values.
  • TGA/DSC : Thermal analysis detects hydrate or solvent residues, critical for crystallinity studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the pyrazole ring) be resolved during structure validation?

  • Methodological Answer :

  • SHELXTL Refinement : Apply restraints to disordered methyl groups using PART instructions. Validate with PLATON’s ADDSYM to check for missed symmetry .
  • Twinned Data Handling : For twinned crystals, use HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • Validation Tools : Employ checkCIF/ IUCr journals’ guidelines to address alerts related to bond precision or R-factor discrepancies .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen for binding to enzymes/receptors (e.g., PRMT6-like targets) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with the benzaldehyde moiety as a flexible ligand. Validate with mutagenesis (e.g., alanine scanning) .
  • Kinetic Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic substrates for methyltransferases) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the benzaldehyde para-position (e.g., Cl, Br) via Ullmann coupling or Suzuki-Miyaura reactions .
  • Biological Profiling : Test derivatives in dose-response assays (e.g., cancer cell lines) to correlate substituent electronegativity with activity.
  • Computational Modeling : Use QSAR (Quantitative SAR) to predict bioactivity based on Hammett constants or LogP values .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential aldehyde volatility .
  • Storage : Store desiccated at 2–8°C to prevent hydrolysis of the hydrochloride salt.
  • Waste Disposal : Neutralize with 1M NaOH before aqueous disposal, following institutional guidelines for halogenated waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride
Reactant of Route 2
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3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde hydrochloride

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